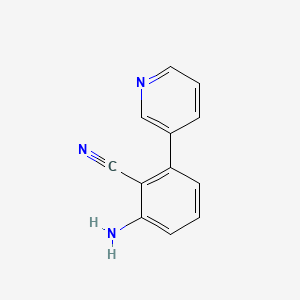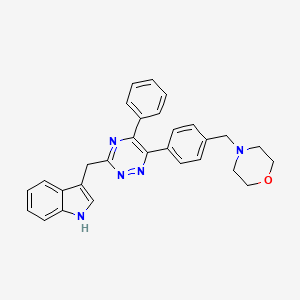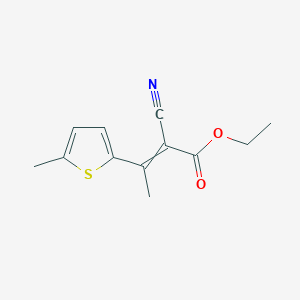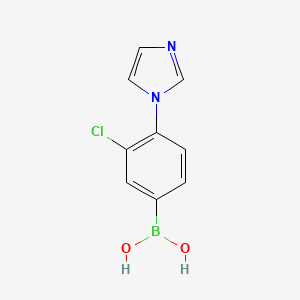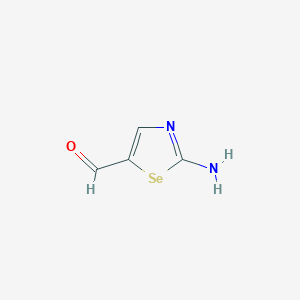
4-O-Demethylmanassantin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Demethylmanassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It is known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Demethylmanassantin B involves several steps, including the preparation of intermediate compounds. One common approach is the hydroxylation of the distal phenyl rings of manassantin B to obtain this compound. This process typically involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-O-Demethylmanassantin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the functional groups, potentially affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions include modified analogues of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
科学的研究の応用
4-O-Demethylmanassantin B has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the structure-activity relationship of lignans and their derivatives.
Biology: The compound is used to investigate cellular responses to hypoxia and the role of HIF-1 in various biological processes.
Medicine: Due to its inhibitory effects on HIF-1, this compound is being explored as a potential therapeutic agent for cancer treatment. .
作用機序
4-O-Demethylmanassantin B exerts its effects primarily by inhibiting the activity of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis .
類似化合物との比較
Similar Compounds
Manassantin A: Another dineolignan from Saururus chinensis with similar inhibitory effects on HIF-1.
Manassantin B: The parent compound from which 4-O-Demethylmanassantin B is derived.
Saucerneol G: A lignan with anti-inflammatory and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its inhibitory effects on HIF-1 compared to its parent compound, manassantin B. This makes it a more potent candidate for therapeutic applications, particularly in cancer treatment .
特性
分子式 |
C40H46O11 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC名 |
4-[(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C40H46O11/c1-21-22(2)40(28-11-15-32(35(19-28)46-7)50-24(4)38(43)26-9-13-30-36(17-26)48-20-47-30)51-39(21)27-10-14-31(34(18-27)45-6)49-23(3)37(42)25-8-12-29(41)33(16-25)44-5/h8-19,21-24,37-43H,20H2,1-7H3/t21-,22-,23-,24-,37+,38+,39+,40+/m1/s1 |
InChIキー |
WQSGIPAMJXWYGZ-NPIUFYBCSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC)C |
正規SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)O)OC)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
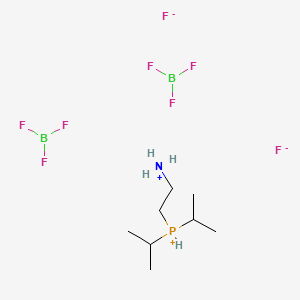
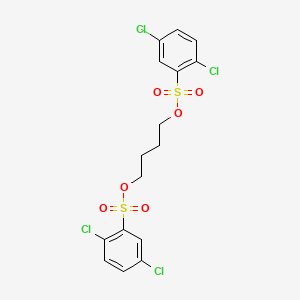
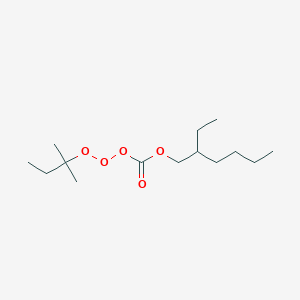
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
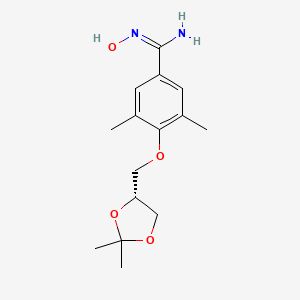
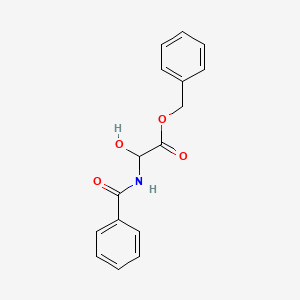
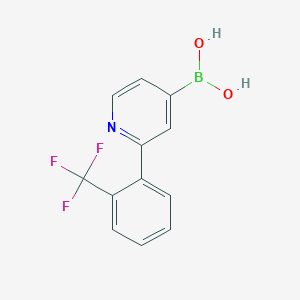
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
